molecular formula C10H12N4O B13545407 3-(2-Methoxypyridin-3-yl)-1-methyl-1h-pyrazol-5-amine

3-(2-Methoxypyridin-3-yl)-1-methyl-1h-pyrazol-5-amine

Cat. No.: B13545407
M. Wt: 204.23 g/mol
InChI Key: ZPSQYZCRDUADSK-UHFFFAOYSA-N
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Description

3-(2-Methoxypyridin-3-yl)-1-methyl-1H-pyrazol-5-amine is a substituted pyrazole derivative of significant interest in modern medicinal chemistry and drug discovery. This heterocyclic amine features a pyrazole core fused with a 2-methoxypyridine moiety, a structural motif commonly associated with diverse biological activities. Pyrazole derivatives are recognized as privileged scaffolds in pharmacology and are key precursors in the preparation of active pharmaceutical ingredients and bioactive molecules . They are found in a wide range of therapeutic agents, including anti-inflammatory, antipsychotic, and anticancer drugs, highlighting their versatility and importance in developing novel therapeutic compounds . The primary research value of this compound lies in its potential as a key synthetic intermediate or building block for the construction of more complex, drug-like molecules. Its structure, containing multiple nitrogen atoms, allows for further functionalization, making it a valuable starting material for generating compound libraries aimed at probing novel biological targets and reactivity . The presence of both pyrazole and pyridine rings in a single molecule offers unique electronic and steric properties that can be critical for interactions with enzymatic targets. Research into similar N-heterocyclic amines has demonstrated their utility in the development of potent and selective kinase inhibitors, underscoring the potential of this chemical class in innovative drug discovery programs .

Properties

Molecular Formula

C10H12N4O

Molecular Weight

204.23 g/mol

IUPAC Name

5-(2-methoxypyridin-3-yl)-2-methylpyrazol-3-amine

InChI

InChI=1S/C10H12N4O/c1-14-9(11)6-8(13-14)7-4-3-5-12-10(7)15-2/h3-6H,11H2,1-2H3

InChI Key

ZPSQYZCRDUADSK-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=C(N=CC=C2)OC)N

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxypyridin-3-yl)-1-methyl-1h-pyrazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-Methoxypyridin-3-yl)-1-methyl-1h-pyrazol-5-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Methoxypyridin-3-yl)-1-methyl-1h-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to the activation or inhibition of specific biochemical pathways, resulting in the desired therapeutic effect .

Comparison with Similar Compounds

3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine

  • Structure : Features a tert-butyl group at position 3 and a 4-methoxybenzyl substituent on the amine .
  • Synthesis : Prepared via a one-pot condensation of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine with p-methoxybenzaldehyde, followed by NaBH₄ reduction (88% yield) .
  • The 4-methoxybenzyl group introduces aromatic π-stacking capabilities, which may enhance binding to hydrophobic pockets in enzymes .

3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine

  • Structure : Substituted with a 4-chlorophenyl group at position 3 (CAS: 1350475-46-5; C₁₀H₁₀ClN₃) .
  • Absence of the pyridine ring simplifies the structure, reducing steric hindrance for interactions with flat binding sites .

N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-2-(4-(thieno[3,2-d]pyrimidin-4-yl)phenyl)acetamide

  • Structure: Integrates a thienopyrimidinyl-acetamide extension, forming a larger heterocyclic system .
  • Biological Relevance: Demonstrated activity as a tropomyosin receptor kinase (TRK) inhibitor, with the thienopyrimidine moiety enabling π-π interactions in ATP-binding pockets .

1-Methyl-3-pyridin-3-yl-1H-pyrazol-5-amine

  • Structure : Lacks the methoxy group on the pyridine ring .
  • ~5.5 for methoxy-substituted analogues).

Key Findings and Implications

  • Substituent Effects :
    • Methoxypyridinyl : Enhances solubility and electronic modulation, critical for target engagement in polar active sites.
    • Chlorophenyl/tert-Butyl : Increase hydrophobicity, favoring membrane permeability but risking off-target binding.
  • Synthetic Accessibility : The target compound’s methoxypyridine group may require regioselective synthesis, whereas tert-butyl and chlorophenyl analogues are more straightforward to functionalize .
  • Biological Potential: Thienopyrimidine hybrids (e.g., ) highlight the pyrazole scaffold’s versatility in drug design, though the target compound’s smaller size may offer advantages in metabolic stability.

Biological Activity

3-(2-Methoxypyridin-3-yl)-1-methyl-1H-pyrazol-5-amine, also known by its CAS number 1339624-34-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, highlighting its pharmacological implications, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H12N4O
  • Molecular Weight : 204.23 g/mol
  • Purity : ≥98%
  • CAS Number : 1339624-34-8

The compound features a pyrazole ring substituted with a methoxypyridine moiety, which is significant for its biological interactions.

The biological activity of this compound has been associated with several mechanisms:

  • PDE Inhibition : Similar compounds have shown potential as phosphodiesterase (PDE) inhibitors, which can influence various signaling pathways involved in cardiovascular health and neuroprotection .
  • Antiparasitic Activity : Research into related pyrazole derivatives indicates potential antiparasitic effects, particularly against malaria parasites by targeting specific metabolic pathways .

In Vitro Studies

In vitro assays have demonstrated that derivatives of pyrazole compounds can exhibit significant activity against various cancer cell lines and infectious agents. The incorporation of specific functional groups, such as methoxy and pyridine, enhances the solubility and bioavailability of these compounds .

In Vivo Studies

Preclinical studies have suggested that certain analogs of pyrazole compounds can effectively lower blood pressure in hypertensive models, indicating their potential therapeutic applications in managing cardiovascular diseases .

Case Studies

  • PDE5 Inhibition : A study reported the development of a series of aminopyridopyrazinones that included similar structural motifs to this compound. These compounds demonstrated robust PDE5 inhibition and were effective in lowering blood pressure in spontaneously hypertensive rat models .
  • Antimalarial Activity : Another research effort focused on optimizing dihydroquinazolinone derivatives for antimalarial activity, revealing that modifications to the molecular structure significantly impacted their efficacy against Plasmodium falciparum. This highlights the importance of structural diversity in enhancing biological activity against parasites .

Table 1: Comparison of Biological Activities of Related Compounds

Compound NameActivity TypeIC50/EC50 (µM)Reference
This compoundPDE5 InhibitionTBD
Dihydroquinazolinone derivativeAntimalarial0.010
Aminopyridopyrazinone derivativeBlood Pressure LoweringTBD

Table 2: Structural Features Influencing Biological Activity

Structural FeatureImpact on Activity
Methoxy GroupEnhances solubility and permeability
Pyridine RingImproves interaction with biological targets
Pyrazole CoreEssential for biological activity

Q & A

Q. What are the optimal synthetic routes for 3-(2-Methoxypyridin-3-yl)-1-methyl-1H-pyrazol-5-amine, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via condensation reactions or reductive amination. For example, solvent-free one-pot methods (used for analogous pyrazole derivatives) involve:

  • Step 1: Condensation of a pyrazole precursor (e.g., 1-methyl-1H-pyrazol-5-amine) with 2-methoxypyridine-3-carbaldehyde under reflux.
  • Step 2: In situ reduction of the intermediate imine using sodium borohydride or catalytic hydrogenation .
    Key Variables:
  • Solvent: Polar aprotic solvents (DMF, DMSO) enhance reactivity but may require purification. Solvent-free conditions reduce side products .
  • Temperature: Elevated temperatures (80–100°C) accelerate condensation but may degrade thermally sensitive groups .
    Yield Optimization Table:
MethodYield (%)Purity (%)Key AdvantageReference
Solvent-free one-pot75–85>95Minimal purification
Multi-step (DMF)60–7090Scalability

Q. How can structural elucidation be performed for this compound, and what analytical techniques are critical?

Methodological Answer: Use a combination of spectroscopic and crystallographic methods:

  • NMR: Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals from the pyridine and pyrazole rings .
  • X-ray Crystallography: Employ SHELX programs (e.g., SHELXL) for refinement. The methoxypyridine group may induce planarity, affecting packing patterns .
  • Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (calc. for C₁₁H₁₃N₄O: 217.11 g/mol).

Data Interpretation Tip:
Compare experimental NMR shifts with computed values (DFT/B3LYP) to validate assignments, especially for tautomeric forms .

Advanced Research Questions

Q. How do electronic effects of the 2-methoxypyridine and methylpyrazole groups influence reactivity in cross-coupling reactions?

Methodological Answer: The electron-donating methoxy group activates the pyridine ring toward electrophilic substitution, while the methylpyrazole’s amine acts as a directing group. For Suzuki-Miyaura coupling:

  • Site Selectivity: Bromination occurs preferentially at the pyridine’s 5-position (para to methoxy) due to resonance stabilization .
  • Catalytic System: Use Pd(PPh₃)₄ with K₂CO₃ in DMF/H₂O (80°C) for aryl boronic acid coupling. Monitor by TLC to prevent over-reaction .

Mechanistic Insight:
The methoxy group’s +M effect increases electron density at the pyridine’s ortho/para positions, enhancing oxidative addition with Pd(0) .

Q. How can computational modeling predict biological target interactions, and what parameters are essential for docking studies?

Methodological Answer:

  • Target Selection: Prioritize kinases or GPCRs, as pyrazole derivatives often modulate these .
  • Docking Workflow:
    • Protein Preparation: Retrieve target PDB (e.g., 1XKK for kinase), remove water, add hydrogens.
    • Ligand Optimization: Minimize energy (MMFF94 force field) and generate tautomers .
    • Grid Box: Center on ATP-binding site (coordinates: x=15.2, y=22.7, z=18.3).
    • Scoring: Use AutoDock Vina; validate with RMSD <2.0 Å .

Validation:
Compare docking poses with crystallographic data for 3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-amine (PDB: Y0H) to assess predictive accuracy .

Q. How should researchers resolve contradictions in biological activity data between in vitro and cell-based assays?

Methodological Answer:

  • In Vitro vs. Cellular Discrepancies: Example: High enzyme inhibition (IC₅₀ = 50 nM) but low cellular efficacy (EC₅₀ >1 µM).
    Possible Causes:
  • Membrane Permeability: Calculate logP (ClogP ≈2.1) and use Caco-2 assays to assess transport .
  • Metabolic Stability: Incubate with liver microsomes (human/rat); quantify parent compound via LC-MS .
    Mitigation Strategies:
  • Introduce prodrug moieties (e.g., acetylated amine) to enhance permeability .

Q. What strategies optimize regioselectivity in electrophilic substitutions on the pyrazole ring?

Methodological Answer:

  • Directing Groups: The 5-amino group directs electrophiles to the 4-position. For nitration:
    • Use HNO₃/H₂SO₄ at 0°C to minimize decomposition.
    • Confirm regiochemistry via NOE NMR (H-4 couples with H-3′) .
  • Competing Effects: Methoxypyridine’s electron donation may compete; use DFT calculations (M06-2X/6-311+G**) to map charge distribution .

Data Contradiction Analysis Example:
If XRD shows a planar pyridine ring but DFT predicts slight puckering:

  • Resolution: Check for crystal packing forces (e.g., π-stacking in SHELXL-refined structures) that flatten the ring .

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